DHODH Inhibition Potency: PTC299 is 10–1000 Fold More Potent than Brequinar, Vidofludimus, and A77-1726 in Leukemia Cells
In head-to-head comparisons against established DHODH inhibitors in leukemia cell lines, PTC299 exhibits an IC50 of approximately 1 nM, making it 10- to 1000-fold more potent than brequinar, vidofludimus, or A77-1726 [1]. This translates to effective target engagement at substantially lower drug exposures, reducing the probability of off-target toxicity.
| Evidence Dimension | DHODH inhibition IC50 in leukemia cells |
|---|---|
| Target Compound Data | IC50 ≈ 1 nM |
| Comparator Or Baseline | Brequinar, Vidofludimus, A77-1726: IC50 >10–1000 fold higher |
| Quantified Difference | 10- to 1000-fold greater potency |
| Conditions | Leukemia cell lines; 72-hour incubation; CellTiter-Glo viability assay |
Why This Matters
Higher intrinsic potency allows lower dosing and reduces risk of dose-limiting toxicities, making PTC299 the preferred choice for translational hematologic oncology research.
- [1] Cao L, Weetall M, Trotta C, et al. Mol Cancer Ther. 2019;18(1):3-16. View Source
